
tert-Butyl 4-(Boc-amino)-2-oxopyrrolidine-1-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(Boc-amino)-2-oxopyrrolidine-1-acetate is a compound that belongs to the class of Boc-protected amino acids. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amino groups during chemical reactions. This compound is particularly useful in peptide synthesis and other applications where temporary protection of the amino group is required.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(Boc-amino)-2-oxopyrrolidine-1-acetate typically involves the reaction of 4-amino-2-oxopyrrolidine-1-acetate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The reaction can be summarized as follows:
- Dissolve 4-amino-2-oxopyrrolidine-1-acetate in an appropriate solvent such as dichloromethane.
- Add di-tert-butyl dicarbonate (Boc2O) and triethylamine to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography to obtain this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and improved yields. The use of flow microreactor systems has been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 4-(Boc-amino)-2-oxopyrrolidine-1-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: Amines, alcohols, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-(Boc-amino)-2-oxopyrrolidine-1-acetate has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is employed in the development of pharmaceuticals and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(Boc-amino)-2-oxopyrrolidine-1-acetate involves the temporary protection of the amino group by the Boc group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of the amino group. This property is particularly useful in multi-step synthesis where selective protection and deprotection are required .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl carbamate
- N-Boc-protected amino acids
- Boc-phenylglycine tert-butyl ester
Uniqueness
tert-Butyl 4-(Boc-amino)-2-oxopyrrolidine-1-acetate is unique due to its specific structure, which combines the Boc-protected amino group with a pyrrolidine ring. This combination provides unique reactivity and stability, making it particularly useful in peptide synthesis and other applications where selective protection and deprotection are required .
Eigenschaften
Molekularformel |
C15H26N2O5 |
|---|---|
Molekulargewicht |
314.38 g/mol |
IUPAC-Name |
tert-butyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]acetate |
InChI |
InChI=1S/C15H26N2O5/c1-14(2,3)21-12(19)9-17-8-10(7-11(17)18)16-13(20)22-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,20) |
InChI-Schlüssel |
XIAXWIVMOSPZCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CN1CC(CC1=O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


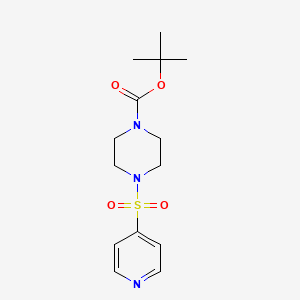
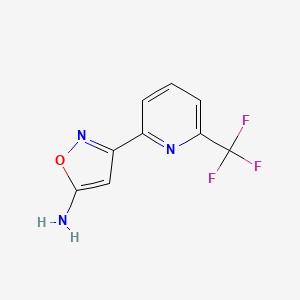
![6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine](/img/structure/B13708384.png)
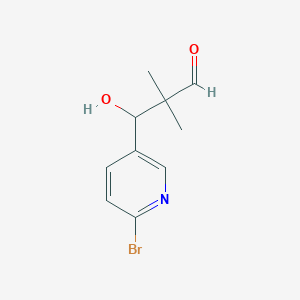

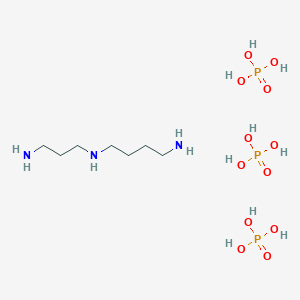

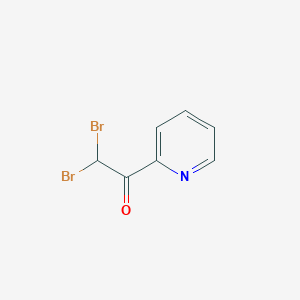

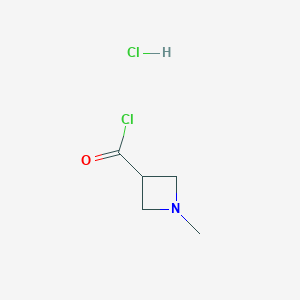
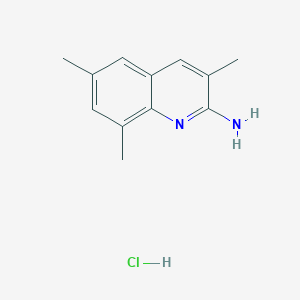

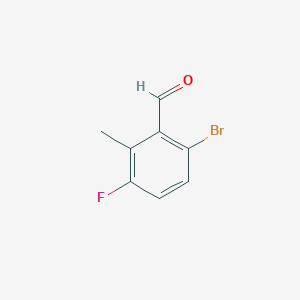
![Methyl (2S,4R)-1-Cbz-4-[(methylsulfonyl)oxy]pyrrolidine-2-carboxylate](/img/structure/B13708448.png)
